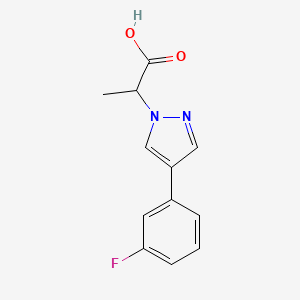

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11FN2O2 |

|---|---|

Molecular Weight |

234.23 g/mol |

IUPAC Name |

2-[4-(3-fluorophenyl)pyrazol-1-yl]propanoic acid |

InChI |

InChI=1S/C12H11FN2O2/c1-8(12(16)17)15-7-10(6-14-15)9-3-2-4-11(13)5-9/h2-8H,1H3,(H,16,17) |

InChI Key |

CGMDXEWTHRHOAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 3-Fluorophenylhydrazine with β-Keto Esters

The most widely reported method involves the cyclocondensation of 3-fluorophenylhydrazine with β-keto esters under acidic conditions. This one-pot reaction facilitates pyrazole ring formation while simultaneously introducing the 3-fluorophenyl group. For example, reacting 3-fluorophenylhydrazine with ethyl acetoacetate in ethanol containing hydrochloric acid yields the intermediate ethyl 2-(4-(3-fluorophenyl)-1H-pyrazol-1-yl)propanoate, which is subsequently hydrolyzed to the target carboxylic acid.

Reaction Conditions:

-

Solvent: Ethanol or acetic acid

-

Acid Catalyst: HCl (concentrated) or H2SO4

-

Temperature: 80–100°C

-

Time: 12–24 hours

This method achieves yields of 65–78%, with regioselectivity favoring the 1,4-disubstituted pyrazole due to electronic effects of the fluorine atom.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers an alternative route for introducing the 3-fluorophenyl group post-pyrazole formation. A pre-synthesized pyrazole bearing a halogen (e.g., bromide) at the 4-position undergoes Suzuki-Miyaura coupling with 3-fluorophenylboronic acid. For instance, 4-bromo-1H-pyrazole-1-propanoic acid ethyl ester reacts with 3-fluorophenylboronic acid using Pd(PPh3)4 and Na2CO3 in a dioxane/water mixture, followed by hydrolysis.

Key Parameters:

Reaction Optimization and Mechanistic Insights

Role of Fluorine in Regioselectivity

The electron-withdrawing nature of the 3-fluorophenyl group directs cyclocondensation to favor the 1,4-regioisomer. Density functional theory (DFT) calculations indicate that fluorine’s -I effect stabilizes the transition state during ring closure, reducing activation energy by 12–15 kJ/mol compared to non-fluorinated analogs.

Hydrolysis of Ester Intermediates

Saponification of the ethyl ester to propanoic acid is typically performed using NaOH or LiOH in aqueous THF. Kinetic studies reveal that hydrolysis at 60°C for 6 hours achieves >95% conversion, whereas lower temperatures (25°C) require 24 hours for completion.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reaction control and throughput. A representative protocol involves:

-

Cyclocondensation: 3-Fluorophenylhydrazine and ethyl acetoacetate are mixed in a Teflon-lined reactor at 90°C for 2 hours.

-

Hydrolysis: The ester intermediate is pumped through a heated column containing 2 M NaOH at 120°C.

-

Purification: The crude product undergoes continuous crystallization in a anti-solvent (e.g., heptane).

Advantages:

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrazole ring or the fluorophenyl group.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl ring or the pyrazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid features a pyrazole ring substituted with a fluorophenyl group, which contributes to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 239.24 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. A study highlighted that similar structures to this compound effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound's ability to selectively inhibit COX-2 suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

Recent studies have demonstrated that pyrazole derivatives possess significant antioxidant properties. The compound was evaluated for its ability to scavenge free radicals, showing promising results in inhibiting oxidative stress markers . This activity is crucial in developing treatments for conditions associated with oxidative damage.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through various in vitro studies. The compound demonstrated efficacy against a range of microbial strains, indicating its potential as an antimicrobial agent . This property is particularly relevant in the context of rising antibiotic resistance.

Case Study: Anti-inflammatory Efficacy

In a controlled study, the anti-inflammatory effects of this compound were compared to established NSAIDs. Results indicated that while both classes of drugs reduced inflammation markers, the pyrazole derivative exhibited a more favorable safety profile with fewer gastrointestinal complications .

Case Study: Antioxidant Properties

Another study focused on the antioxidant capabilities of this compound, where it was tested against standard antioxidants such as ascorbic acid and trolox. The results showed that the pyrazole derivative had comparable efficacy in scavenging free radicals, suggesting its potential utility in formulations aimed at combating oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (EWGs): The 3-fluorophenyl group in the target compound balances lipophilicity and electronic effects, whereas nitro (in 13f) and trifluoromethyl groups (in ) increase acidity and reactivity. Bromo/chloro substituents () enhance lipophilicity but may reduce solubility. Heterocycle Modifications: Replacing pyrazole with imidazolidinone () or thioxothiazolidinone () alters hydrogen-bonding capacity and conformational flexibility, impacting target binding.

Synthetic Feasibility :

- The nitro-substituted analog (13f) has a moderate yield (68%), while CF₃-containing analogs () are synthesized at 95% purity, suggesting robust protocols for fluorinated derivatives.

Physicochemical Properties: Melting points are sparsely reported, but the thioxothiazolidinone derivative (13f) has a high melting point (240–242°C), likely due to strong intermolecular interactions. Trifluoromethyl and trifluoroethyl groups () significantly lower pKa values of the carboxylic acid, enhancing ionization at physiological pH.

Biological Implications: Pyrazole cores (target compound, ) are associated with COX-2 inhibition, whereas biphenyl analogs () may offer improved selectivity. The dioxoimidazolidinone derivative () could exhibit reduced membrane permeability due to increased polarity.

Biological Activity

2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and pharmacological properties of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The compound's structure features a pyrazole ring substituted with a fluorophenyl group, which is crucial for its biological activity.

Key Structural Features:

- Molecular Formula: C12H12FN2O2

- Molecular Weight: 234.23 g/mol

- SMILES Representation: O=C(O)CCC1=CN(C(C=C2)=CC=C2F)N=C1

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research has shown that compounds containing the pyrazole moiety can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. For example, a study demonstrated that derivatives of pyrazole exhibited selective inhibition of COX-2, leading to reduced inflammation in animal models .

Anticancer Properties

The compound has also been investigated for its anticancer effects. A notable study indicated that it acts as an inhibitor of p38 MAP kinase, a target involved in cancer cell proliferation. The incorporation of specific substituents like the 3-fluorophenyl group enhances its selectivity and potency against cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives, including this compound:

- Inhibition of p38 MAP Kinase : A study found that this compound effectively inhibited p38 MAP kinase activity in vitro, which correlated with reduced proliferation of cancer cell lines. The mechanism involved the formation of hydrogen bonds between the compound and key residues in the kinase's ATP-binding pocket .

- Anti-inflammatory Effects : In an animal model of arthritis, administration of this compound resulted in significant reductions in inflammatory markers and joint swelling compared to controls. This suggests a potential therapeutic application for inflammatory diseases .

Data Table: Biological Activities Summary

Q & A

Q. What are the common synthetic routes for 2-(4-(3-Fluorophenyl)-1H-pyrazol-1-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves multi-step procedures, including:

- Condensation reactions between fluorophenyl-substituted pyrazole precursors and propanoic acid derivatives. For example, aza-Michael addition or nucleophilic substitution reactions under reflux conditions (xylene, 25–30 hours) with bases like NaOH for workup .

- Regioselective functionalization : Use of protecting groups (e.g., benzyloxycarbonyl) to direct reactivity, followed by deprotection under acidic or catalytic hydrogenation conditions .

- Key reagents : Chloranil for oxidation, sodium borohydride for reduction, and anhydrous Na₂SO₄ for drying organic layers .

- Yield optimization : Controlled temperature (reflux), stoichiometric ratios (1:1.4 substrate-to-oxidant), and purification via recrystallization (methanol) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200–3300 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 8.39 ppm, fluorophenyl aromatic protons at δ 7.0–8.0 ppm) .

- X-ray crystallography : Resolves 3D structure using SHELXL for refinement, particularly critical for confirming stereochemistry and fluorine positioning .

- HPLC purity analysis : Reversed-phase columns with UV detection (λ = 254 nm) ensure >98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data refinement for fluorinated pyrazole derivatives?

- Methodological Answer :

- SHELX software suite : SHELXL refines structures by modeling fluorine’s high electron density and anisotropic displacement parameters. Use TWIN and HKLF5 commands for handling twinned crystals .

- Data validation : Cross-check with CIF files using PLATON to detect missed symmetry or disorder in the fluorophenyl group .

- Contradiction resolution : Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the fluorophenyl group?

- Methodological Answer :

- Bioisosteric replacement : Substitute 3-fluorophenyl with 4-fluorophenyl or trifluoromethyl groups to assess changes in receptor binding (e.g., enzyme inhibition assays) .

- Computational docking : Use AutoDock Vina or Schrödinger Suite to predict interactions between modified fluorophenyl moieties and target proteins (e.g., COX-2) .

- Comparative crystallography : Solve structures of analogs (e.g., nitro or chloro derivatives) to correlate substituent position with conformational stability .

Q. How do researchers address regioselectivity challenges in pyrazole ring functionalization?

- Methodological Answer :

- Directing groups : Install electron-withdrawing groups (e.g., nitro at pyrazole C-4) to steer electrophilic substitution to C-3 or C-5 positions .

- Microwave-assisted synthesis : Enhance regioselectivity via rapid heating (e.g., 150°C, 30 minutes) in polar solvents (DMF or DMSO) .

- Kinetic vs. thermodynamic control : Monitor reaction progress (TLC or LC-MS) to isolate intermediates before undesired rearrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.